molecular formula C29H42O6 B1673390 Kendomycin CAS No. 183202-73-5

Kendomycin

Cat. No. B1673390
M. Wt: 486.6 g/mol
InChI Key: HKLDUJXJTQJSEJ-XNTDXEJSSA-N
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Description

Kendomycin is an anticancer macrolide first isolated from Streptomyces violaceoruber . It has potent activity as an endothelin receptor antagonist and anti-osteoporosis agent . It also has strong cytotoxicity against various tumor cell lines .


Synthesis Analysis

Kendomycin has attracted interest as a target of total synthesis due to its potent biological activities . The first total synthesis of kendomycin was accomplished by Lee and Yuan in 2004 . The total number of syntheses stands at 6 . An enantioselective synthesis of kendomycin is based on the application of the organosilane-based [4 + 2]-annulation strategy for the assembly of the C1a−C10 fragment .


Molecular Structure Analysis

Kendomycin has a unique quinone methide ansa structure . It also possesses a fully substituted tetrahydropyran ring . The structure of a new kendomycin derivative, kendomycin E, was elucidated using NMR spectroscopy .


Chemical Reactions Analysis

The synthesis of kendomycin involves a Friedel−Crafts-type ring closure of the acyclic precursor containing tetrahydropyran and benzofuran moieties . This reaction produces the macrocycle as a single stereoisomer in good yield, thus establishing the aryl C-glycosidic linkage of the ansa core .


Physical And Chemical Properties Analysis

Kendomycin has a molecular formula of C29H42O6 and a molecular weight of 486.6 g/mol . It appears as a yellow powder . It is soluble in DMSO and methanol .

Scientific Research Applications

Antibacterial Mechanism of Action Kendomycin, known for its unique quinone methide ansa structure, exhibits potent antibacterial properties against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown its bacteriostatic effects, influencing the regulation of proteins and genes integral to central metabolic pathways, cell wall biosynthesis, cell division, bacterial programmed cell death, stress response, and oxidative stress. Specifically, it disrupts septum formation during cell division, indicating a potential indirect effect on the cell division machinery and protein stability (Elnakady et al., 2016).

Synthetic Approaches and Applications Kendomycin's synthesis, particularly through macro-C-glycosidation, underlines its significant biochemical activity against a variety of bacteria and human cancer cell lines, attributing to its antagonist and agonist activities at specific receptors. The synthetic methodology emphasizes its structural complexity and the potential for diverse biological applications beyond its antibacterial properties (Yuan, Men, & Lee, 2004).

Biosynthetic Pathway Insights The biosynthesis of kendomycin involves a novel mixed type I/type III polyketide synthase pathway, marking it distinct among ansa compounds. This insight not only enhances understanding of its natural production but also paves the way for bioengineering efforts to generate novel derivatives with potentially enhanced therapeutic profiles (Wenzel et al., 2008).

Cytotoxicity Mechanism Kendomycin's cytotoxic effects, particularly against tumor cells, involve the induction of the intrinsic apoptotic pathway, highlighted by mitochondrial membrane depolarization and caspase 3 activation. This action is partly attributed to its inhibition of the proteasome, suggesting its utility in cancer therapeutics as well as its antibacterial and antiosteoporotic applications (Elnakady et al., 2007).

Polypharmacology via Cation Chelation Recent studies reveal kendomycin's cytotoxicity across bacterial, fungal, and mammalian cells might be due to its ability to chelate cations. This action induces cellular stress similar to other known iron chelators, suggesting a broad mechanism of action that could be leveraged across various therapeutic areas, including antimicrobial and anticancer treatments (Tranter et al., 2020).

Safety And Hazards

Kendomycin is considered toxic . It exhibits cytotoxicity against pathogenic bacteria and fungi as well as a number of cancer cell lines . Safety measures include ensuring adequate ventilation and using personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

Future Directions

New kendomycin derivatives have been isolated, and their structures have been elucidated using NMR spectroscopy . The corresponding biosynthetic gene clusters were identified by sequencing the genome of Streptomyces sp. Cl 58-27 and conducting a detailed analysis of secondary metabolism gene clusters using bioinformatic tools . Further studies are needed to obtain deeper insight into the mode of action of kendomycin .

properties

IUPAC Name

(1R,9S,10S,12S,14E,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10+/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLDUJXJTQJSEJ-OLXNOMCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043890
Record name Kendomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kendomycin

CAS RN

183202-73-5
Record name Kendomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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